trans-N-(3-Hydroxycyclohexyl)benzamide
CAS No.: 177366-90-4
Cat. No.: VC21109988
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177366-90-4 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | N-[(1R,3R)-3-hydroxycyclohexyl]benzamide |
| Standard InChI | InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 |
| Standard InChI Key | BYHCFBWCQDHOMN-VXGBXAGGSA-N |
| Isomeric SMILES | C1C[C@H](C[C@@H](C1)O)NC(=O)C2=CC=CC=C2 |
| SMILES | C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 |
Introduction
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[(1R,3R)-3-hydroxycyclohexyl]benzamide |
| Common Name | trans-N-(3-Hydroxycyclohexyl)benzamide |
| Registry Number | 177366-90-4 |
| Molecular Formula | C13H17NO2 |
| InChI | InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 |
| InChIKey | BYHCFBWCQDHOMN-VXGBXAGGSA-N |
| SMILES | C1CC@HNC(=O)C2=CC=CC=C2 |
Source: Information compiled from PubChem database entry
The compound is also known by several synonyms including rac-trans-[3-Hydroxycyclohexyl]benzamide, highlighting its racemic nature in some preparations .
Structural Characteristics
Molecular Structure and Stereochemistry
Trans-N-(3-Hydroxycyclohexyl)benzamide features a distinct stereochemical arrangement where the hydroxyl group and the amide attachment point are positioned on opposite sides of the cyclohexane ring, creating the "trans" configuration . The specific stereochemistry is designated in the IUPAC name as N-[(1R,3R)-3-hydroxycyclohexyl]benzamide, indicating R configuration at both the amide attachment carbon (position 1) and the hydroxyl-bearing carbon (position 3) .
The benzamide portion consists of a planar aromatic ring connected to the amide functional group, which serves as a linker to the cyclohexyl moiety. This creates a molecule with distinct regions of varying polarity and hydrogen bonding capabilities.
Key Functional Groups
The compound contains two primary functional groups that define its chemical behavior:
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Amide group (-NHCO-): This group serves as the linking unit between the benzene ring and the cyclohexyl moiety. The amide contains both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.
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Hydroxyl group (-OH): Positioned at the 3-position of the cyclohexyl ring in a trans configuration relative to the amide attachment, this group provides additional hydrogen bonding capacity.
These functional groups contribute significantly to the compound's physical properties, including solubility, melting point, and potential interactions with biological systems.
Physicochemical Properties
Spectroscopic Characteristics
Spectroscopic analysis would be essential for structural confirmation and purity assessment of trans-N-(3-Hydroxycyclohexyl)benzamide. Based on structural analysis, the following spectroscopic features would be anticipated:
Table 2: Predicted Key Spectroscopic Features
| Spectroscopic Method | Expected Characteristic Features |
|---|---|
| 1H NMR | Aromatic protons (δ 7.0-8.0 ppm) Amide N-H proton (δ 6.0-8.0 ppm) Hydroxyl O-H proton (δ 4.0-5.0 ppm) Cyclohexyl CH and CH2 protons (δ 1.0-4.0 ppm) |
| 13C NMR | Amide carbonyl carbon (δ 165-175 ppm) Aromatic carbons (δ 120-140 ppm) Hydroxyl-bearing carbon (δ 65-75 ppm) Cyclohexyl carbons (δ 20-45 ppm) |
| IR | N-H stretching (3300-3500 cm-1) O-H stretching (3200-3600 cm-1) C=O stretching (1630-1680 cm-1) C-N stretching (1400-1430 cm-1) C-O stretching (1050-1150 cm-1) |
| Mass Spectrometry | Molecular ion peak at m/z 219 Fragmentation patterns including loss of hydroxyl, cyclohexyl fragments |
Synthetic Approaches
Proposed Synthetic Method
Based on synthetic procedures described for related compounds, a potential synthetic route for trans-N-(3-Hydroxycyclohexyl)benzamide could involve:
Step 1: Activation of benzoic acid using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or IBCF (isobutyl chloroformate) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Step 2: Addition of trans-3-aminocyclohexanol to the reaction mixture under basic conditions, allowing for nucleophilic attack on the activated carboxylic acid .
Step 3: Purification of the product through techniques such as recrystallization or column chromatography to obtain pure trans-N-(3-Hydroxycyclohexyl)benzamide .
This approach aligns with established methodologies for preparing N-substituted benzamides, as demonstrated in the synthesis of related compounds including 4-acetamido-3-(benzyloxy)-N-((1R,4S)-4-hydroxycyclohexyl)benzamide described in search result .
Structural Relationships and Analogues
Comparison with Similar Compounds
Trans-N-(3-Hydroxycyclohexyl)benzamide shares structural elements with several compounds of medicinal interest. In particular, compounds containing the hydroxycyclohexyl-benzamide scaffold have been explored in pharmaceutical research.
A notable structural analogue is 4-acetamido-3-(benzyloxy)-N-((1R,4S)-4-hydroxycyclohexyl)benzamide, which differs primarily in:
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Position of hydroxyl group (4-position versus 3-position)
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Additional substituents on the benzene ring
This related compound was synthesized as part of medicinal chemistry research, suggesting potential interest in the hydroxycyclohexyl-benzamide scaffold .
The compound could serve as a reference standard for analytical purposes, particularly in the development of chromatographic or spectroscopic methods for the analysis of related benzamide derivatives.
Future Research Directions
Several promising research directions could expand our understanding of trans-N-(3-Hydroxycyclohexyl)benzamide:
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Comprehensive physical and spectroscopic characterization to establish fundamental properties.
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Development of optimized, environmentally friendly synthetic routes.
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Biological screening to identify potential therapeutic applications, particularly in areas where related structures have shown activity.
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Computational studies to investigate potential binding interactions with biological targets.
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Comparative studies with positional isomers (e.g., 2- and 4-hydroxycyclohexyl analogues) to establish structure-activity relationships.
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